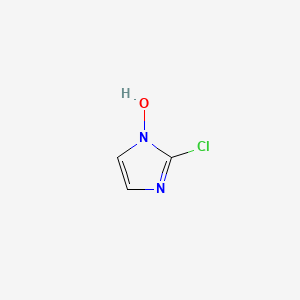

2-Chloro-imidazol-1-ol

Description

Positional Significance within Halogenated Heterocyclic Systems

Halogenated heterocyclic compounds, which feature one or more halogen atoms, are crucial building blocks in synthetic chemistry. sigmaaldrich.com The halogen atom, in this case, chlorine at the 2-position of the imidazole (B134444) ring, serves multiple strategic roles.

Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom significantly influences the electron density of the imidazole ring. This modification affects the acidity of the remaining N-H proton (in the parent imidazole) and the nucleophilicity of the nitrogen atoms, thereby altering the molecule's reactivity and interaction with biological targets. nih.gov

Synthetic Handle: The C-Cl bond at the 2-position provides a reactive site for further functionalization. This position is susceptible to nucleophilic substitution and is a prime site for modern cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents, enabling the synthesis of diverse libraries of imidazole derivatives from a common halogenated precursor. sigmaaldrich.com

Steric and Lipophilic Influence: The presence of the chlorine atom also impacts the molecule's physical properties, including its size, shape, and lipophilicity. These factors are critical in medicinal chemistry for optimizing how a molecule fits into a biological target's active site and how it is absorbed, distributed, and metabolized.

The table below compares the calculated properties of the parent 2-chloro-1H-imidazole with its non-halogenated counterpart, illustrating the influence of the chlorine atom.

| Property | Imidazole | 2-Chloro-1H-imidazole |

| Molecular Formula | C₃H₄N₂ | C₃H₃ClN₂ |

| Molecular Weight ( g/mol ) | 68.08 | 102.52 |

| Polar Surface Area (Ų) | 28.7 | 28.7 |

| XLogP3 | -0.05 | 0.8 |

Data sourced from PubChem and generated for illustrative comparison.

Interdisciplinary Relevance of N-Hydroxyimidazole Scaffolds

The N-hydroxy group (or N-oxide, its tautomeric form) at the 1-position confers another layer of unique chemical and biological properties. nih.gov While less common than their N-H or N-alkyl counterparts, N-hydroxyimidazoles and their benzoannulated analogs, benzimidazole (B57391) N-oxides, are gaining attention across various scientific disciplines.

The N-O moiety can act as a "push-pull" electronic group, being highly polarizable and capable of both donating and accepting electron density. nih.gov This feature can enhance the molecule's interaction with biological targets. Furthermore, the N-hydroxy group can improve the solubility of compounds in polar solvents, a desirable trait for potential drug candidates. nih.gov

Research into related N-hydroxyheterocycles has highlighted their potential. For instance, some 1-hydroxyimidazole (B8770565) derivatives have been investigated for their antiviral activity. researchgate.net The synthesis of 1-hydroxyimidazoles can be achieved through methods like the condensation of oxime-hydroxylamines with glyoxal (B1671930) derivatives, followed by cyclization. rsc.org This scaffold's ability to form stable complexes with metal ions also opens avenues in bioinorganic chemistry and catalysis. maynoothuniversity.ie The unique redox behavior of these compounds is another area of active investigation. colab.ws

Foundational Research Trajectories for Novel Imidazole Derivatives

The structural features of 2-Chloro-imidazol-1-ol position it as a valuable starting point for several research trajectories aimed at discovering novel functional molecules. The development of new synthetic methodologies for creating substituted imidazoles is a constantly evolving field in organic chemistry. researchgate.net

Key research directions include:

Medicinal Chemistry: Leveraging the 2-chloro position as a synthetic handle, researchers can create libraries of new compounds for screening against various diseases. Imidazole derivatives are actively being designed and synthesized as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. ajrconline.orgnih.govnih.gov The combination of the N-hydroxy group and the 2-chloro substituent offers a unique starting point for structure-activity relationship (SAR) studies. nih.gov

Materials Science: The imidazole core is a component of certain ionic liquids and polymers. The specific functionalization in this compound could be exploited to create new materials with tailored properties, such as enhanced thermal stability or specific catalytic activity.

Agrochemicals: Imidazole derivatives have also found applications as plant protectants. ajrconline.org The development of novel, effective, and environmentally benign pesticides and herbicides is an ongoing research goal where new scaffolds are of high interest.

The table below summarizes some established applications of functionalized imidazole derivatives, providing a context for the potential exploration of compounds derived from this compound.

| Imidazole Derivative Class | Research Application Area | Reference |

| Nitroimidazoles | Antimicrobial, Anticancer (hypoxic cells) | |

| Quinoline-Imidazoles | Antitubercular | tandfonline.com |

| Azo Imidazoles | Antiviral (COVID-19 Mpro inhibitors) | nih.gov |

| Imidazole-thioacetanilides | Anti-HIV | nih.gov |

| General Substituted Imidazoles | Corrosion Inhibition, Neuroprotective Agents | ajrconline.org |

Structure

3D Structure

Properties

Molecular Formula |

C3H3ClN2O |

|---|---|

Molecular Weight |

118.52 g/mol |

IUPAC Name |

2-chloro-1-hydroxyimidazole |

InChI |

InChI=1S/C3H3ClN2O/c4-3-5-1-2-6(3)7/h1-2,7H |

InChI Key |

KNYPBRUYACBOKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=N1)Cl)O |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformation Mechanisms

Reaction Pathways of the Imidazole (B134444) Nucleus

The imidazole ring is an aromatic heterocycle that can undergo various reactions. Its reactivity is significantly influenced by the substituents attached to it.

Electrophilic and Nucleophilic Aromatic Substitution at Ring Positions

The imidazole ring is generally susceptible to electrophilic attack, typically at the C4 and C5 positions, as these positions are more electron-rich. globalresearchonline.net However, the presence of the electron-withdrawing chloro group at C2 and the N-hydroxyl group would modulate this reactivity.

Electrophilic Aromatic Substitution (EAS): The imidazole ring is inherently π-excessive, making it more reactive towards electrophiles than benzene. globalresearchonline.net For a typical imidazole, electrophilic substitution is favored at the C4 or C5 positions. globalresearchonline.net The N-hydroxyl group's electronic effect (either donating or withdrawing) would further influence the regioselectivity of such reactions. Common EAS reactions include nitration, halogenation, and sulfonation, often requiring an acid catalyst to activate the electrophile. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic substitution is generally difficult on an electron-rich imidazole ring unless strongly electron-withdrawing groups are present. globalresearchonline.netresearchgate.net The chlorine atom at the C2 position of 2-Chloro-imidazol-1-ol makes this site susceptible to nucleophilic attack. This type of reaction, known as SNAr (Substitution Nucleophilic Aromatic), is a plausible pathway for replacing the chloro group. The feasibility of this reaction depends on the nucleophile's strength and the stability of the intermediate formed. gacariyalur.ac.inorganic-chemistry.org For related 2-chlorobenzimidazoles, nucleophilic substitution has been observed to form products like benzimidazolin-2-ones and 2-alkoxybenzimidazoles. rsc.org

Reactivity of the N-Hydroxyl Group

The N-hydroxyl group is a crucial functional group that imparts unique reactivity to the molecule. It can act as both a nucleophile and a leaving group after protonation.

The oxygen atom's lone pairs make the group nucleophilic. The hydroxyl group can be converted into a better leaving group, for example, through protonation or conversion to a sulfonate ester (like tosylate or mesylate), facilitating substitution reactions. nih.govmsu.edu It can also be a target for various reagents; for instance, 1,1'-carbonyldiimidazole (CDI) is a reagent used to activate hydroxyl moieties, although it is not selective and reacts with other functional groups as well. nih.gov

Halogen Atom Reactivity and Exchange Processes

The chlorine atom at the C2 position is a key reactive site. Its reactivity is influenced by the electronic properties of the imidazole ring.

Nucleophilic Displacement: As mentioned, the C2-chloro group is susceptible to displacement by nucleophiles. gacariyalur.ac.inorganic-chemistry.org This provides a synthetic handle to introduce a variety of functional groups at this position. acs.org

Metal-Halogen Exchange: This is a fundamental reaction in organometallic chemistry used to convert an organic halide into an organometallic species. wikipedia.org For imidazole derivatives, metal-halogen exchange using organolithium reagents like n-butyl-lithium is a known method to create lithiated intermediates, which can then react with various electrophiles. rsc.orgresearchgate.net This reaction typically proceeds faster for heavier halogens (I > Br > Cl). wikipedia.org

Catalytic Halogen Exchange: Metal-catalyzed reactions can facilitate the exchange of the chlorine atom for another halogen (e.g., F, Br, I). frontiersin.orgnih.gov These reactions, often referred to as Finkelstein or retro-Finkelstein reactions for aryl halides, typically require a metal catalyst, such as nickel or copper complexes, to proceed. nih.gov The direction of the exchange is influenced by the relative bond dissociation energies and reaction equilibrium. frontiersin.org

Investigation of Mechanistic Aspects

Understanding the detailed mechanisms provides insight into the formation of specific products and the conditions required to favor certain pathways.

Radical Reaction Pathways

Radical reactions offer an alternative pathway for the functionalization of the imidazole core.

The formation of radical species from imidazole derivatives can be initiated under various conditions, such as high-energy plasma environments. nih.gov For substituted imidazoles, stable radical species can be generated that can participate in further reactions. nih.gov A strategy for synthesizing substituted imidazoles involves the direct radical alkylation of imidazolones mediated by xanthates, highlighting the utility of radical-based methods for functionalizing the imidazole core, particularly at positions that are less accessible through traditional ionic pathways. acs.org

Sigmatropic Rearrangements and Other Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity and relative insensitivity to solvent effects. msu.edu

Sigmatropic Rearrangements: These reactions involve the migration of a sigma-bond across a π-system. Computational studies on imidazole have investigated the migration of hydrogen and halogen atoms from nitrogen to carbon, which can be classified as rsc.orgnih.gov-sigmatropic shifts. csic.es It has been proposed that the chlorination of imidazole might proceed via an initial N-chlorination, followed by an N- to C-chlorotropy (a type of sigmatropic rearrangement) and a subsequent prototropic shift. csic.es While plausible, direct experimental evidence for such intramolecular halogen migrations in simple azoles remains limited. csic.es

Based on a comprehensive review of available scientific literature, there is currently insufficient specific information on the chemical compound “this compound” to fulfill the request for a detailed article on its transition state analysis, reaction kinetics, and derivatization for functional materials.

The provided search results contain information on related but distinct compounds, such as 2-chloro-1H-imidazole, various other imidazole derivatives, and the general class of imidazole N-oxides. While some sources discuss the synthesis of 2-chloroimidazoles from imidazole N-oxides nih.gov and others provide examples of computational transition state analyses for different imidazole-related reactions nih.gov, none focus specifically on the kinetics or theoretical analysis of reactions involving this compound.

Similarly, while the derivatization of imidazole N-oxides is a known field of study, for instance in the preparation of chiral N-heterocyclic carbenes mdpi.comnih.gov, this information does not pertain to the 2-chloro substituted variant and is not explicitly directed towards the synthesis of functional materials.

Due to the strict requirement to focus solely on "this compound" and the specified topics, and the lack of dedicated research data for this particular molecule in the public domain, it is not possible to generate a scientifically accurate and thorough article as outlined in the instructions.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. For 2-Chloro-imidazol-1-ol, ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. Similarly, ¹³C NMR would reveal the number of non-equivalent carbon atoms and their electronic environments.

Despite a comprehensive search, no published ¹H or ¹³C NMR data specifically for this compound could be located.

Mass Spectrometric Techniques for Molecular Identification and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental formula of this compound.

A detailed search of mass spectrometry databases and scientific literature did not yield any specific mass spectral data or fragmentation analysis for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

No experimental IR or Raman spectra for this compound have been found in the reviewed literature.

Single-Crystal X-ray Diffraction for Absolute Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry.

There is no evidence in the searched scientific literature of the successful crystallization of this compound, and consequently, no single-crystal X-ray diffraction data is available for this compound.

Theoretical and Computational Chemistry of 2 Chloro Imidazol 1 Ol

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules. For 2-Chloro-imidazol-1-ol, these investigations would reveal fundamental properties that govern its behavior.

Detailed analysis of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a primary focus. The energy and spatial distribution of these frontier orbitals are key determinants of the molecule's chemical reactivity and electronic transitions. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO resides on electron-deficient areas, marking likely sites for nucleophilic attack.

The molecular electrostatic potential (MEP) map is another critical tool. It visualizes the charge distribution on the molecule's surface, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen atoms and the oxygen of the hydroxyl group, while the hydrogen of the hydroxyl group and regions near the chlorine atom might exhibit positive potential.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. |

Prediction of Reactivity and Reaction Energetics

Building upon the understanding of the electronic structure, computational methods can predict the reactivity of this compound and the energetics of its potential reactions. The HOMO-LUMO energy gap is a primary indicator of chemical reactivity; a smaller gap generally suggests a more reactive species.

Reactivity descriptors derived from DFT, such as global and local softness, hardness, and the Fukui function, provide a quantitative measure of the reactivity of different atomic sites within the molecule. These descriptors help in predicting the regioselectivity of various reactions. For instance, the Fukui function can pinpoint the specific atoms most likely to undergo nucleophilic, electrophilic, or radical attack.

Computational studies can also model the energetics of potential reactions involving this compound. By calculating the reaction enthalpies (ΔH) and activation energies (Ea) for proposed reaction pathways, chemists can predict the feasibility and kinetics of a reaction under different conditions. This is particularly valuable for understanding its synthesis, degradation, and potential metabolic pathways. For example, the energetics of nucleophilic substitution at the C2 position, displacing the chlorine atom, could be systematically studied.

Table 2: Predicted Reactivity Indices for this compound (Illustrative)

| Atomic Site | Fukui Function (f-) | Fukui Function (f+) | Interpretation for Reactivity |

|---|---|---|---|

| N1 | 0.15 | 0.05 | Potential site for electrophilic attack. |

| C2 | 0.08 | 0.25 | Primary site for nucleophilic attack. |

| N3 | 0.18 | 0.06 | Most likely site for electrophilic attack. |

| C4 | 0.12 | 0.10 | Moderate reactivity towards both electrophiles and nucleophiles. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its function. Conformational analysis of this compound would involve systematically exploring its potential energy surface to identify stable conformers and the energy barriers between them. This is particularly important for understanding the orientation of the hydroxyl group relative to the imidazole (B134444) ring, which can influence intermolecular interactions like hydrogen bonding.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.govuobaghdad.edu.iq By simulating the motion of the molecule in a given environment (e.g., in a solvent like water), MD can provide insights into its conformational flexibility, solvation properties, and how it interacts with other molecules. researchgate.netacs.org For instance, MD simulations could reveal the stability of hydrogen-bonding networks formed between this compound and water molecules, which is essential for understanding its solubility and transport properties. researchgate.net

Computational Studies on Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.org For this compound, theoretical studies can map out the entire reaction coordinate for processes such as nucleophilic substitution, electrophilic addition, or cycloaddition reactions. semanticscholar.org This involves identifying all transition states, intermediates, and products along a given reaction pathway.

By calculating the energies of these species, a detailed energy profile for the reaction can be constructed. This not only helps in understanding how the reaction proceeds but can also explain observed product distributions and provide a basis for optimizing reaction conditions. For example, a computational study could investigate the mechanism of a substitution reaction at the C2 position, determining whether it proceeds through an SN1-like or SN2-like pathway, or a more complex addition-elimination mechanism common for heterocyclic systems.

In Silico Design Principles for Novel Derivatives

The knowledge gained from the theoretical and computational studies of this compound can be leveraged for the in silico design of novel derivatives with tailored properties. nih.govnih.gov This approach, often used in drug discovery and materials science, involves making systematic modifications to the parent structure and computationally evaluating the properties of the resulting analogs. researchgate.netnih.gov

For instance, if the goal is to enhance a particular biological activity that involves binding to a protein, molecular docking simulations can be used to predict the binding affinity and orientation of various derivatives within the protein's active site. Quantitative Structure-Activity Relationship (QSAR) models can also be developed, which correlate the structural or electronic properties of a series of compounds with their observed activity.

Based on the computational analysis of this compound, design principles for new derivatives might include:

Modulating Electronic Properties: Substituting the chlorine atom with other electron-withdrawing or electron-donating groups to fine-tune the HOMO-LUMO gap and the reactivity of the imidazole ring.

Enhancing Binding Interactions: Introducing functional groups at various positions on the ring that can form specific hydrogen bonds or hydrophobic interactions with a biological target.

Improving Physicochemical Properties: Modifying the structure to alter properties like solubility, lipophilicity, and metabolic stability, which can be predicted using various computational models.

This iterative process of in silico design and evaluation allows for the rapid screening of a large number of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Applications As a Strategic Building Block in Organic Synthesis

Precursor in the Construction of Complex Heterocyclic Systems

The structural framework of 2-Chloro-imidazol-1-ol makes it an adept precursor for synthesizing more complex heterocyclic systems. The imidazole (B134444) core is a ubiquitous motif in pharmacologically active compounds, and methods to elaborate upon this scaffold are of great interest researchgate.net. The 2-chloro substituent serves as a versatile handle for introducing molecular complexity. It can be readily displaced by a variety of nucleophiles or engaged in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position.

Research on related 1-hydroxy-imidazole derivatives has demonstrated their role in building diverse molecular structures with a range of biological activities, including applications as antiprotozoal agents, insecticides, and plant growth regulators semanticscholar.org. The N-hydroxy group in this compound can act as a directing group or a reactive site itself. For instance, methods like directed lithiation have been developed for 1-hydroxyimidazoles, allowing for specific functionalization at other positions on the ring, which can then be used in subsequent cyclization or condensation reactions to form fused or linked heterocyclic systems acs.org.

Furthermore, the chemistry of imidazole N-oxides, which are structurally related to N-hydroxyimidazoles, highlights their utility as precursors. For example, imidazole N-oxides can undergo deoxygenative chlorination to yield 2-chloroimidazoles, underscoring the reactivity of the N-O bond and its role in facilitating transformations on the imidazole ring nih.gov. This reactivity can be harnessed to convert this compound into other reactive intermediates, paving the way for the synthesis of novel heterocycles such as pyrazoles, triazoles, or condensed benzimidazole (B57391) systems nih.govnih.gov. The strategic unmasking or transformation of the chloro and hydroxy functionalities allows chemists to construct elaborate heterocyclic frameworks from a relatively simple starting material.

Table 1: Synthetic Transformations of Related Imidazole Scaffolds for Heterocycle Construction

| Precursor Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Imidazole N-oxide | Oxalyl chloride, triethylamine, room temp. | 2-Chloroimidazole | nih.gov |

| 1-Hydroxyimidazole (B8770565) | n-Butyllithium (for lithiation), then electrophile | 2-Substituted-1-hydroxyimidazole | acs.org |

| 2-Acetylbenzimidazole | Thiosemicarbazide, then chloroacetic acid | Thiazole-fused benzimidazole system | nih.gov |

| N-Protected 2-chloroimidazole | Lithiation, then alkylation reagents | C5-Alkylated 2-chloroimidazole | researchgate.net |

Utility in the Synthesis of N-Heterocyclic Carbenes (NHCs) and Related Ligands

N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability beilstein-journals.orgnih.gov. The primary route to NHCs involves the deprotonation of precursor azolium salts. 2-Chloroazolium salts, in particular, have emerged as valuable precursors for generating free NHCs through a dechlorination process using electron-rich phosphines, which avoids the use of strong bases nih.gov.

While research has not explicitly detailed the use of this compound for this purpose, its structure provides a clear pathway. The synthesis would first involve the N-alkylation or N-arylation of the hydroxyl group to form a stable N-alkoxy or N-aryloxy substituent. Subsequent quaternization of the second ring nitrogen would yield a 1-alkoxy-2-chloro-3-alkyl/aryl-imidazolium salt. This salt would be an ideal precursor for a specialized class of NHCs. Abstraction of the chlorine atom from this imidazolium salt would generate an N-alkoxy substituted NHC.

These N-alkoxy NHCs are a unique class of ligands whose electronic properties are modulated by the oxygen atom adjacent to the nitrogen. The synthesis of such specialized NHCs allows for fine-tuning of the catalytic activity of metal complexes for a variety of chemical transformations, including olefin metathesis and cross-coupling reactions uliege.be. The versatility of the imidazole scaffold allows for the introduction of various substituents on the nitrogen atoms and the ring backbone, enabling the creation of a diverse library of NHC ligands tailored for specific catalytic applications orientjchem.org.

Table 2: General Methods for the Generation of N-Heterocyclic Carbenes

| NHC Precursor | Method | Reagents | Key Advantage | Reference |

|---|---|---|---|---|

| Imidazolium Salt | Deprotonation | Strong base (e.g., KOtBu, NaH) | Most common and direct method | beilstein-journals.org |

| 2-Chloroimidazolium Salt | Dechlorination (Cl+ abstraction) | Electron-rich phosphines | Avoids strong, potentially reactive bases | nih.gov |

| Imidazolium-2-carboxylate | Decarboxylation | Heat | Releases free NHC and CO2 | uliege.be |

Intermediate in the Development of Fine Chemicals and Specialty Materials

Fine chemicals are pure, single substances produced in limited quantities for high-value applications, such as pharmaceuticals, agrochemicals, and electronic materials lifechemicals.com. The imidazole framework is a core component in many such products. This compound serves as an excellent intermediate for fine chemical synthesis due to its tailored reactivity.

The 2-chloro group is a key functional handle that can be substituted to introduce a wide array of other groups, thereby building molecular complexity in a controlled manner. For example, in the synthesis of pharmaceutical intermediates, a 2-chloro substituent on a heterocyclic ring is often displaced by amines, alcohols, or thiols to install functionalities crucial for biological activity google.com.

The N-hydroxy group adds another dimension to its utility. This group can influence the solubility and electronic properties of the molecule and its derivatives. Furthermore, it can be used as a synthetic handle, for example, through O-alkylation or O-acylation, to attach the imidazole scaffold to other molecules or polymer backbones, leading to the development of specialty materials. Imidazole-based compounds are known to be used in the synthesis of ionic liquids, polymers, and corrosion inhibitors semanticscholar.orglifechemicals.com. The dual functionality of this compound allows it to be a branching point in a synthetic sequence, enabling the creation of a diverse range of products from a single intermediate.

Design and Synthesis of Molecular Scaffolds for Diverse Applications

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The imidazole ring is considered a "privileged scaffold" in medicinal chemistry because it is found in numerous bioactive compounds and can interact with a variety of biological targets lifechemicals.comnih.gov. This compound is an ideal starting point for designing and synthesizing novel molecular scaffolds.

The defined substitution pattern—a chloro group at C2 and a hydroxyl group at N1—provides two distinct and orthogonal vectors for chemical modification. This allows for the systematic and combinatorial synthesis of compound libraries for screening purposes. For instance, a series of compounds could be generated by first varying the substituent introduced via displacement of the chlorine atom, and then, for each of these, creating a small library by modifying the N-hydroxy group mdpi.comsemanticscholar.org.

This strategic approach is central to modern drug discovery and materials science. By building upon the this compound scaffold, researchers can design molecules with specific three-dimensional shapes and electronic properties tailored to interact with a particular enzyme active site or to exhibit desired material properties, such as fluorescence or charge transport mdpi.com. The ability to readily functionalize both the C2 and N1 positions makes this compound a powerful tool for generating molecular diversity and exploring structure-activity relationships.

Table 3: Examples of Imidazole-Based Molecular Scaffolds and Their Applications

| Scaffold Type | Key Structural Feature(s) | Application Area | Reference |

|---|---|---|---|

| Benzimidazole Hybrids | Fused aromatic ring, various side chains | Antifungal agents | nih.gov |

| A–D–A Imidazole Derivatives | Acceptor-Donor-Acceptor structure | Fluorescence probes, sensors | |

| N-Substituted Benzimidazoles | Alkyl chains with cyclic moieties | Anticancer agents | mdpi.com |

| Imidazole-Triazole Hybrids | Linked heterocyclic systems | Anticancer agents | semanticscholar.org |

Exploration of Molecular Interactions in Biological Contexts from a Chemical Perspective

Mechanistic Investigations of Ligand-Metal Ion Coordination in Biological Mimics

The imidazole (B134444) ring is a well-established ligand in coordination chemistry and bioinorganic systems, readily coordinating with transition metal ions like zinc, copper, and iron through its sp2-hybridized nitrogen atoms. researchgate.netresearchgate.net Furthermore, the broader class of 1-hydroxy-imidazole derivatives has been recognized for its potential as transition metal chelating agents. semanticscholar.org This chelating ability is fundamental to the function of many metalloenzymes, where histidine (containing an imidazole side chain) often plays a key role in coordinating the active site metal ion.

For 2-Chloro-imidazol-1-ol, the N-hydroxy group (N-oxide) and the adjacent imidazole nitrogen could potentially act as a bidentate ligand, forming stable five-membered chelate rings with metal ions. The chlorine atom at the C2 position would act as an electron-withdrawing group, influencing the pKa of the imidazole nitrogen and thus altering its affinity for metal ions compared to unsubstituted N-hydroxyimidazole.

Despite this theoretical potential, there is a notable absence of specific research in the public domain detailing the mechanistic aspects of this compound coordinating with metal ions in biological mimics. Key experimental data, such as stability constants, coordination geometries, and spectroscopic characterization of its metal complexes, are not available.

Chemical Probing of Enzyme Active Site Interactions and Modulatory Mechanisms

Imidazole derivatives are known to interact with a wide variety of enzymes, often acting as inhibitors by coordinating with active site metal ions or forming hydrogen bonds with key amino acid residues. nih.gov For instance, unsubstituted imidazole has been shown to be a partial competitive inhibitor of GH1 β-glucosidase by binding within the enzyme's active site. nih.gov

Given its structure, this compound possesses features that could facilitate enzyme interactions:

Hydrogen Bonding: The N-hydroxy group can act as both a hydrogen bond donor and acceptor.

Coordination: The imidazole nitrogen can coordinate with metal cofactors within an enzyme active site.

Dipole and Halogen Interactions: The chloro-substituent can alter the molecule's electrostatic potential and potentially participate in halogen bonding.

However, no specific studies have been published that utilize this compound as a chemical probe to investigate enzyme active sites. Consequently, there is no experimental data, such as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), to quantify its modulatory effects on any particular enzyme.

Analysis of Binding Affinities with Biomolecules through Chemical Characterization

The binding of small molecules to biomolecules like proteins and nucleic acids is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The imidazole ring is a common pharmacophore capable of participating in π-π stacking and hydrogen bonding with protein residues. nih.gov

Chemical characterization techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy are typically used to determine binding affinities (e.g., dissociation constant, Kₔ). A thorough search of scientific databases reveals no published studies that have characterized the binding affinity of this compound with any specific biomolecule. Therefore, quantitative data on its interaction with biological targets remains uncharacterized.

Future Perspectives and Emerging Research Directions

The trajectory of research for functionalized heterocyclic compounds like 2-Chloro-imidazol-1-ol is increasingly influenced by computational power, sustainability mandates, and the search for novel materials and therapeutic agents. The following sections outline key emerging research directions that could define the future of this specific molecule.

| Parameter | AI-Generated Pathway 1 | AI-Generated Pathway 2 | Conventional Route |

| Starting Materials | Commercially available dichloroketone, Hydroxylamine | Substituted glyoxal (B1671930), Ammonia derivative | Multi-step from Imidazole (B134444) |

| Predicted Steps | 2 | 3 | 5 |

| Predicted Yield | 85% | 78% | 45% |

| "Green" Score | High (fewer solvents, ambient temp) | Medium (requires heating) | Low (hazardous reagents) |

| Novelty | High (unpublished route) | Medium (variant of known method) | Low (established method) |

This table is illustrative, representing the type of comparative analysis that AI tools could provide for designing synthesis routes.

Modern chemical synthesis places a strong emphasis on green chemistry principles to reduce environmental impact. nih.govjipbs.comresearchgate.net For imidazole derivatives, research has shifted towards the use of advanced catalytic systems that are efficient, recyclable, and operate under mild conditions. nih.govnih.gov Future production of this compound could significantly benefit from the development of bespoke catalytic methods.

Research into magnetic nanocatalysts, for instance, has shown promise in synthesizing substituted imidazoles with high efficiency and the significant advantage of easy catalyst recovery and reuse for multiple cycles. semanticscholar.org Similarly, developing specific transition-metal catalysts, potentially involving copper or palladium, could facilitate key bond-forming steps in the synthesis of halogenated imidazoles under more sustainable conditions. Biocatalysis, using enzymes to perform specific chemical transformations, represents another frontier that could offer high selectivity and a minimal environmental footprint.

Table 2: Potential Catalytic Systems for Sustainable Synthesis of this compound

| Catalyst Type | Potential Advantage | Research Focus |

| Magnetic Nanoparticles | Easy recovery and recyclability, high surface area. | Developing a core-shell catalyst functionalized for imidazole ring formation. |

| Zeolites | Shape-selectivity, thermal stability, reusability. nih.gov | Screening zeolite frameworks for optimal reactant fit and product yield. |

| Organocatalysts | Metal-free, lower toxicity, readily available. | Designing chiral organocatalysts for asymmetric synthesis of derivatives. |

| Biocatalysts (Enzymes) | High stereoselectivity, mild reaction conditions (aqueous media, room temp). | Engineering an enzyme (e.g., a halogenase or hydroxylase) for specific steps. |

The imidazole scaffold is a fundamental component in many functional materials due to its unique electronic and coordination properties. researchgate.netlifechemicals.comnih.gov Imidazole derivatives are integral to fluorescent probes, chemosensors, and metal-organic frameworks (MOFs). bohrium.commdpi.comtandfonline.com The specific substituents on this compound—an electron-withdrawing chlorine atom and a coordinating N-hydroxy group—suggest it could possess novel photophysical or electrochemical properties.

Future research could focus on characterizing these properties. For example, its fluorescence behavior in response to different stimuli (e.g., pH, metal ions) could be investigated, potentially leading to applications as a specialized sensor. nih.gov The ability of the N-hydroxy group and the imidazole nitrogen atoms to coordinate with metal ions makes it a candidate for designing new ligands for catalysts or as a building block for advanced polymers and materials with unique optical or conductive properties. bohrium.commdpi.com

Imidazole is considered a "privileged" structure in medicinal chemistry, as its derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, and antiviral properties. biomedpharmajournal.orgjchemrev.comnih.govnih.gov The chloro and N-hydroxy groups of this compound serve as reactive handles for further chemical modification, opening the door to a wide array of new compounds. researchgate.net

A forward-looking research program would involve the systematic derivatization of the this compound core. The chlorine at the 2-position could be substituted via nucleophilic substitution or cross-coupling reactions, while the N-hydroxy group could be alkylated, acylated, or used to direct further reactions. This would generate a chemical library of novel analogues. These new molecules could then be screened for a wide range of applications, from potential new therapeutic agents targeting specific enzymes or receptors to agrochemicals or specialized industrial compounds. nih.govresearchgate.netmdpi.com The exploration of fluorinated derivatives, for instance, is a common strategy to enhance bioactivity. mdpi.com

Q & A

Q. How to address regioselectivity challenges in alkylating this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.